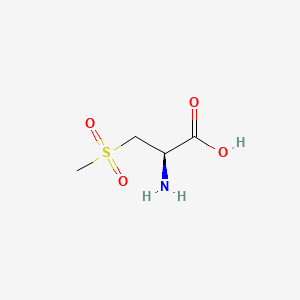![molecular formula C5H6F2N2O B2571969 [5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine CAS No. 1896928-61-2](/img/structure/B2571969.png)
[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine” is a chemical compound with the molecular formula C5H6F2N2O . It has a molecular weight of 148.11 . The compound is used in various research and development applications .
Synthesis Analysis
The synthesis of difluoromethylated products like “[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine” has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The InChI code for “[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine” is 1S/C5H6F2N2O.ClH/c6-5(7)4-3(1-8)9-2-10-4;/h2,5H,1,8H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis
“[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine” is a compound with a molecular weight of 148.11 . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research indicates that derivatives of [5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine, specifically quinoline and triazole derivatives, have been synthesized and show significant antimicrobial activities. These derivatives demonstrate moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, highlighting their potential in addressing pathogenic strains (Thomas, Adhikari, & Shetty, 2010).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of various derivatives of [5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine. These include 1,3,4-oxadiazol derivatives, synthesized through different chemical reactions and characterized using spectroscopic techniques. These studies contribute to the understanding of the chemical properties and potential applications of these compounds (Shimoga, Shin, & Kim, 2018).
Catalysis and Chemical Reactions
The compound and its derivatives have been used in various catalytic and chemical reactions. For instance, quinazoline-based ruthenium complexes involving derivatives of [5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine have been examined for their efficiency in transfer hydrogenation reactions, showing high conversions and turnovers (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Antidepressant-like Activity
One derivative, focusing on serotonin 5-HT1A receptor-biased agonists, demonstrated promising antidepressant-like activity. This compound exhibited robust stimulation of ERK1/2 phosphorylation and significant antidepressant-like efficacy in rat models, suggesting potential therapeutic applications in treating depression (Sniecikowska et al., 2019).
Cancer Research and Drug Development
Compounds derived from [5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine have been explored for their potential in cancer research and drug development. These studies involve the synthesis of novel derivatives and testing their cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents (Ramazani et al., 2014).
Safety and Hazards
Direcciones Futuras
The field of difluoromethylation, including compounds like “[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine”, is a growing area of research . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .
Propiedades
IUPAC Name |
[5-(difluoromethyl)-1,2-oxazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c6-5(7)4-1-3(2-8)9-10-4/h1,5H,2,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEHBKOSMJDFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CN)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4-(4-{N'-[(4-tert-butylphenyl)carbonyloxy]carbamimidoyl}phenyl)piperazine-1-carboxylate](/img/structure/B2571888.png)



![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B2571893.png)
![4-(1-pyrrolidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B2571894.png)
![3-(4-Chlorophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-4-one](/img/structure/B2571896.png)
![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B2571899.png)
![(3-Methylimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride](/img/structure/B2571904.png)
![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)-8-methoxychromene-3-carboxamide](/img/structure/B2571905.png)
![2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B2571906.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B2571908.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2571909.png)